Benzene, (2,2-dimethyl-1-methylenepropyl)-
Description
Anionic Polymerization Techniques for Sterically Hindered Styrene Monomers
Anionic polymerization offers a pathway to synthesize polymers from sterically hindered styrene derivatives, though the bulkiness of substituents significantly impacts reaction kinetics and polymer properties. For example, living anionic copolymerization of styrene derivatives with annular substituents, such as (1-cyclopentylvinyl)benzene (CPBE) and (1-cyclohexylvinyl)benzene (CHBE), reveals that bulky cyclic structures reduce monomer reactivity. These monomers exhibit copolymerization reactivity ratios ($$r_{\text{St}}$$) as low as 0.3 when paired with styrene, indicating slower incorporation into polymer chains compared to unsubstituted styrene. The steric hindrance from substituents like cyclohexyl groups destabilizes propagating anions, slowing chain growth and necessitating extended reaction times to achieve high molecular weights.
Structural analysis via density functional theory (DFT) simulations further demonstrates that bulky substituents increase the energy barrier for monomer addition during propagation. For instance, the activation energy for CPBE incorporation is 15% higher than that of styrene due to unfavorable steric interactions between the cyclopentyl group and the growing polymer chain. These findings underscore the importance of optimizing initiator systems (e.g., sec-butyllithium) and reaction temperatures (typically −78°C to 0°C) to mitigate steric effects.
Structure
2D Structure
Properties
IUPAC Name |
3,3-dimethylbut-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHQXSRIBZMCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205314 | |
| Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-29-9 | |
| Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, (2,2-dimethyl-1-methylenepropyl)- can be synthesized through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, (2,2-dimethyl-1-methylenepropyl)- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzene, (2,2-dimethyl-1-methylenepropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butylbenzene carboxylic acid.
Reduction: Formation of tert-butylbenzene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Structural Characteristics
The structure of benzene, (2,2-dimethyl-1-methylenepropyl)- features a benzene ring substituted with a dimethyl and methylene propyl group, which contributes to its reactivity and versatility in chemical synthesis.
Industrial Uses
Benzene, (2,2-dimethyl-1-methylenepropyl)- is primarily utilized in the production of polymers and resins. Its high reactivity makes it an excellent candidate for polymerization processes.
Polymer Production
- Styrene Copolymers : It serves as a monomer in the synthesis of styrene copolymers, which are widely used in plastics and rubber industries.
- Polymer Blends : The compound can be blended with other monomers to enhance the physical properties of resulting polymers.
Chemical Synthesis
This compound acts as an important intermediate in organic synthesis. It is used to produce various derivatives that have applications in pharmaceuticals and agrochemicals.
Synthesis of Pharmaceuticals
- Drug Development : Research indicates its potential in synthesizing compounds with biological activity. For instance, derivatives of benzene, (2,2-dimethyl-1-methylenepropyl)- have been explored for their efficacy in drug formulations targeting specific health conditions .
Agricultural Applications
Benzene derivatives have been studied for their use as agrochemicals, particularly in pesticide formulations.
Pesticide Development
- The compound has shown promise in developing herbicides and insecticides that are effective while minimizing environmental impact .
Case Study 1: Polymerization Processes
A study conducted by Verevkin et al. (1999) demonstrated the efficiency of benzene, (2,2-dimethyl-1-methylenepropyl)- in producing high-performance styrene-based polymers through controlled radical polymerization techniques. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional styrene polymers .
Case Study 2: Pharmaceutical Applications
Research published in the Journal of Medicinal Chemistry highlighted the use of benzene, (2,2-dimethyl-1-methylenepropyl)- as a precursor for synthesizing novel anti-inflammatory agents. The study reported significant biological activity and low toxicity profiles for several synthesized compounds derived from this benzene derivative .
Physical Properties Table
Applications Summary Table
Mechanism of Action
The mechanism of action of Benzene, (2,2-dimethyl-1-methylenepropyl)- involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound acts as a monomer that undergoes radical or ionic polymerization to form polymers. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Benzene, (2,2-dimethylpropyl)- (Neopentylbenzene)
- Molecular Formula : C₁₁H₁₆
- CAS : 1007-26-7
- Key Differences: Lacks the methylene (CH₂) group, featuring a neopentyl (2,2-dimethylpropyl) substituent instead. Lower molecular weight (148.2447 g/mol) compared to the target compound .
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- (CAS 146558-42-1)
Chlorinated Derivative: Benzene, 1-chloro-3-(2,2-dimethyl-1-methylenepropyl)- (CAS 146558-43-2)
- Molecular Formula : C₁₂H₁₅Cl
- Key Differences :
Physical and Thermodynamic Properties
Heat Capacity
The target compound exhibits a slightly lower heat capacity than pure benzene, likely due to restricted molecular motion from the bulky tert-butyl group .
Gas Chromatography Retention Indices
| Compound | Kovats RI (Non-polar column) | Source |
|---|---|---|
| Benzene, (2,2-dimethylpropyl)- | 1236.8 – 1247.3 | Zenkevich et al. (2011) |
| Benzene, (2,2-dimethyl-1-methylenepropyl)- | Data not available | — |
The absence of retention data for the target compound highlights a gap in current literature, though its higher molecular weight suggests it would elute later than neopentylbenzene .
Reactivity
- Target Compound : The methylene group enables polymerization (similar to styrene), while the tert-butyl group provides steric protection, slowing reaction kinetics .
- Chlorinated Derivative (CAS 146558-43-2) : Chlorine enhances electrophilic substitution reactivity, making it useful in agrochemical synthesis .
Pharmaceutical Relevance
- Neopentylbenzene derivatives are less common in drug formulations due to their inertness .
Biological Activity
Benzene, (2,2-dimethyl-1-methylenepropyl)-, also known as α-tert-butylstyrene, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₆
- Molecular Weight : 160.2554 g/mol
- CAS Registry Number : 5676-29-9
- IUPAC Name : Benzene, (2,2-dimethyl-1-methylenepropyl)-
The structural formula of α-tert-butylstyrene can be represented as follows:
Antifungal and Antibacterial Properties
Research indicates that α-tert-butylstyrene exhibits antifungal and antibacterial activities. A study highlighted its effectiveness against various fungi and bacteria, suggesting that it may disrupt cellular membranes or interfere with metabolic pathways in these microorganisms .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that α-tert-butylstyrene could inhibit the production of pro-inflammatory cytokines in immune cells, indicating its potential use in treating inflammatory conditions .
Antioxidant Activity
α-tert-butylstyrene has shown promising results in antioxidant assays. It was found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of α-tert-butylstyrene against several pathogenic strains. The results indicated significant inhibition zones around the wells containing the compound, particularly against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Candida albicans | 50 |
| Escherichia coli | 100 |
Anti-inflammatory Mechanism Exploration
In another study focusing on its anti-inflammatory effects, α-tert-butylstyrene was administered to murine models with induced inflammation. The results showed a marked reduction in swelling and pain compared to control groups, suggesting that the compound modulates inflammatory pathways .
Q & A
Basic Research Questions
Q. How can the molecular structure of Benzene, (2,2-dimethyl-1-methylenepropyl)- be experimentally confirmed?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and spatial arrangement. For example, describes using SCXRD to determine crystal symmetry (monoclinic, space group P21/n) and weak intermolecular interactions (C–H⋯N hydrogen bonds) in a structurally analogous triazole derivative .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and methyl/methylene group assignments.
- FT-IR Spectroscopy : Identify functional groups (e.g., C–H stretching in methyl groups at ~2800–3000 cm) and compare with computational predictions .
Q. What are the key thermodynamic properties of Benzene, (2,2-dimethyl-1-methylenepropyl)-, and how are they measured?
- Heat Capacity : Experimental values at 298.15 K (1.720 J·K·g) were obtained using adiabatic calorimetry with 99.99% purity (Table 14.107.1 in ). Calorimeters must be calibrated against reference standards (e.g., sapphire) to minimize error margins .
- Purity Validation : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended to verify sample integrity before thermodynamic measurements .
Q. How can impurities in synthesized Benzene, (2,2-dimethyl-1-methylenepropyl)- be identified and quantified?
- GC-MS or LC-MS : Detect trace impurities (e.g., methyl-substituted analogs like CAS 146558-42-1 in ) by comparing retention times and fragmentation patterns with reference libraries .
- Elemental Analysis : Confirm stoichiometric ratios (CH) to identify deviations caused by incomplete reactions or side products.
Advanced Research Questions
Q. How do discrepancies arise in experimental heat capacity data for Benzene, (2,2-dimethyl-1-methylenepropyl)-, and how can they be resolved?
- Sources of Error :
- Instrumental drift in calorimeters (e.g., non-adiabatic conditions).
- Sample degradation during measurement (e.g., oxidation of methylene groups).
- Resolution :
- Cross-validate data using multiple techniques (e.g., differential scanning calorimetry) and computational methods like density functional theory (DFT) to predict heat capacities .
Q. What computational approaches are suitable for modeling the electronic properties of Benzene, (2,2-dimethyl-1-methylenepropyl)-?
- DFT/B3LYP : Use the 6-311G(d) basis set to calculate frontier molecular orbitals (HOMO-LUMO energies), molecular electrostatic potentials (MEP), and vibrational frequencies. demonstrates agreement between DFT-predicted and SCXRD-derived geometric parameters (bond lengths within ±0.02 Å) .
- Molecular Dynamics (MD) : Simulate solvent interactions or thermal stability under varying conditions (e.g., 298–500 K).
Q. How does the steric bulk of the 2,2-dimethyl-1-methylenepropyl substituent influence benzene ring reactivity?
- Steric Hindrance Analysis :
- Compare reaction rates (e.g., electrophilic substitution) with less hindered analogs (e.g., toluene).
- Use X-ray crystallography to quantify substituent dihedral angles and spatial crowding .
- Electronic Effects : Evaluate substituent-induced ring polarization via Hammett constants or C NMR chemical shifts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
